molecular formula C7H4BrFO3 B1339588 5-Bromo-3-fluoro-2-hydroxybenzoic acid CAS No. 251300-29-5

5-Bromo-3-fluoro-2-hydroxybenzoic acid

Cat. No. B1339588
M. Wt: 235.01 g/mol
InChI Key: UKIJWZUOZRTSDX-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-hydroxybenzoic acid is a compound with the molecular formula C7H4BrFO3 and a molecular weight of 235.01 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 5-Bromo-3-fluoro-2-hydroxybenzoic acid involves several steps. One method involves the use of trimethylsilyl diazomethane in methanol and toluene until the mixture remains yellow . Another method involves the use of N-Bromosuccinimide in acetonitrile at room temperature for 2 hours .


Molecular Structure Analysis

The InChI code for 5-Bromo-3-fluoro-2-hydroxybenzoic acid is 1S/C7H4BrFO3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) .


Physical And Chemical Properties Analysis

5-Bromo-3-fluoro-2-hydroxybenzoic acid is a solid substance at room temperature . It has a molecular weight of 235.01 .

Scientific Research Applications

Environmental Impact and Behavior

  • Parabens and Aquatic Environments : Research on parabens, esters of para-hydroxybenzoic acid, highlights their widespread use and persistence in aquatic environments, posing concerns about their potential as weak endocrine disruptors. The study emphasizes the need for further exploration into the fate, behavior, and effects of such compounds in water bodies, reflecting broader concerns applicable to structurally related compounds like "5-Bromo-3-fluoro-2-hydroxybenzoic acid" (Haman, Dauchy, Rosin, & Munoz, 2015).

Pharmacological Activities and Molecular Mechanisms

  • Gallic Acid and Anti-inflammatory Properties : Although focusing on gallic acid, a research review provides insights into the pharmacological activities and molecular mechanisms of phenolic compounds, including anti-inflammatory properties. This suggests a potential area of research for "5-Bromo-3-fluoro-2-hydroxybenzoic acid" in exploring its biological activities and therapeutic applications (Bai, Zhang, Tang, Hou, Ai, Chen, Zhang, Wang, & Meng, 2020).

Analytical and Chemical Studies

  • Analytical Methods for Antioxidant Activity : A review on analytical methods used in determining antioxidant activity of compounds underscores the importance of various assays in evaluating the health benefits of phenolic acids and their derivatives. This area of research could be relevant for assessing the antioxidant potential of "5-Bromo-3-fluoro-2-hydroxybenzoic acid" and its implications in health sciences (Munteanu & Apetrei, 2021).

  • Synthesis of Fluorinated Compounds : The synthesis and applications of fluorinated compounds in medical and chemical research provide a framework for understanding the significance of halogenation in drug development and material science. A practical synthesis method for a related compound, "2-Fluoro-4-bromobiphenyl," offers insights into the challenges and opportunities in synthesizing halogenated benzoic acid derivatives, potentially informing future research on "5-Bromo-3-fluoro-2-hydroxybenzoic acid" (Qiu, Gu, Zhang, & Xu, 2009).

Safety And Hazards

The safety information for 5-Bromo-3-fluoro-2-hydroxybenzoic acid includes several hazard statements: H302-H312-H332 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501 .

properties

IUPAC Name

5-bromo-3-fluoro-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIJWZUOZRTSDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472220
Record name 5-Bromo-3-fluoro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-fluoro-2-hydroxybenzoic acid

CAS RN

251300-29-5
Record name 5-Bromo-3-fluoro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.00 g (32 mmol) of 3-fluorosalicylic acid was suspended in 50 ml of glacial acetic acid, 2.2 m) of bromine were added and the mixture was stirred at ambient temperature for 48 h. The resulting suspension was diluted with 500 ml of water and the precipitate filtered off and dried by suction to afford 9.394 g of 5-bromo-3-fluoro-2-hydroxybenzoic acid as an ivory solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

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